molecular formula C3H5ClF2 B122421 1-Chloro-2,2-difluoropropane CAS No. 420-99-5

1-Chloro-2,2-difluoropropane

Cat. No. B122421
CAS RN: 420-99-5
M. Wt: 114.52 g/mol
InChI Key: OOXYGJSMTMPTFW-UHFFFAOYSA-N
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Description

1-Chloro-2,2-difluoropropane is a halogenated hydrocarbon that is part of a broader class of compounds with significant applications and implications in industrial chemistry. The compound's structure includes chlorine and fluorine atoms attached to a propane backbone, which influences its physical and chemical properties.

Synthesis Analysis

The synthesis of related halogenated hydrocarbons often involves halogenation reactions, where hydrogen atoms are substituted by halogen atoms in hydrocarbons. For instance, 1-chloro-2,2-difluoroethylene, a closely related compound, can be synthesized from 1,2,2-trichloro-1,1-difluoroethane through reductive dechlorination using zero-valent zinc, with solvents like methanol, dimethyl formamide, and ethanol at 80 °C providing the best results . This method is particularly valuable for industrial-scale production as it utilizes waste material from other halocarbon productions and offers a solution for recycling .

Molecular Structure Analysis

The molecular structure of halogenated hydrocarbons is crucial in determining their reactivity and physical properties. For example, the molecular structure of 1,2-difluorotetrachloroethane has been studied using electron diffraction, revealing the existence of trans and gauche isomeric forms . The study of such structures helps in understanding the behavior of similar compounds like 1-chloro-2,2-difluoropropane.

Chemical Reactions Analysis

The chemical behavior of halogenated hydrocarbons under various conditions can be complex. For instance, the kinetics of the fluorination and chlorination of 1-chloro-1,2,2,2-tetrafluoroethane have been examined, showing that these reactions follow a classical Langmuir-Hinshelwood mechanism . Such insights into reaction mechanisms are essential for optimizing industrial chemical processes involving compounds like 1-chloro-2,2-difluoropropane.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated hydrocarbons are influenced by their molecular structure. The bond distances and angles, as well as the presence of different isomeric forms, affect properties such as boiling points, solubility, and reactivity. For example, the C-F bond distance in 1,2-difluorotetrachloroethane is greater than in compounds with multiple fluorine atoms bonded to a carbon atom, which could imply differences in reactivity and stability . Understanding these properties is crucial for the practical application of compounds like 1-chloro-2,2-difluoropropane in various industrial processes.

Scientific Research Applications

Molecular Structures Analysis

Research by Takeo, Sugie, and Matsumura (1995) focused on the microwave spectra of various isotopic species of 2,2-difluoropropane and related compounds, including 1-Chloro-2,2-difluoropropane. They analyzed rotational, centrifugal distortion, and chlorine quadrupole coupling constants to understand changes in bond lengths with adjacent atoms or substituted groups (Takeo, H., Sugie, M., & Matsumura, C., 1995).

Synthesis and Industrial Scale Production

Wang, Yang, and Xiang (2013) developed an efficient method for synthesizing 1-Chloro-2,2-difluoroethylene from 1,2,2-trichloro-1,1-difluoroethane, which is a waste material from 2,2-dichloro-1,1,1-trifluoroethane production. This method is significant for industrial-scale production and recycling of waste materials in chemical manufacturing (Wang, N., Yang, L., & Xiang, S., 2013).

Reaction Mechanisms and Product Yields

Belter (1999) reported the production of 1-Chloro-3,3-difluoropropadiene from chloropropenes or chloropropanes, noting its sluggish reaction with HF to produce 1-chloro-3,3,3-trifluoropropene. This research offers insights into the reaction mechanisms and potential product yields in synthetic chemistry involving chloro-difluoropropane compounds (Belter, R. K., 1999).

Decomposition and Kinetic Studies

Dong, Schneider, and Wolfrum (1989) studied the decomposition of 1-chloro-1,1-difluoroethane by a radical chain reaction, providing a kinetic model for the formation of dehydrochlorination and chlorination products. This research is important for understanding the thermal behavior and stability of chloro-difluoropropane compounds (Dong, Z., Schneider, M., & Wolfrum, J., 1989).

Electrophilic Fluorination

Singh and Shreeve (2004) highlighted the applications of electrophilic fluorination in organofluorine compounds, using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) as a key reagent. This research demonstrates the breadth of applications in fluorine chemistry, relevant to compounds like 1-Chloro-2,2-difluoropropane (Singh, R., & Shreeve, J., 2004).

Safety And Hazards

Safety data sheets suggest that 1-Chloro-2,2-difluoropropane may be flammable and could cause drowsiness and dizziness . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

1-chloro-2,2-difluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClF2/c1-3(5,6)2-4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXYGJSMTMPTFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194811
Record name Propane, 1-chloro-2,2-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2,2-difluoropropane

CAS RN

420-99-5
Record name 1-Chloro-2,2-difluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=420-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1-chloro-2,2-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1-chloro-2,2-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
S KUROSAWA, A Sekiya, T Arimura… - Journal of Japan Oil …, 1994 - jstage.jst.go.jp
Chlorofluorocarbons(CFCs) have been used as refrigerant for refrigerators and air conditioners, because of their chemical stability, excellent heat transfer property and high lubrication …
Number of citations: 4 www.jstage.jst.go.jp
EN Trachtenberg, TJ Whall - The Journal of Organic Chemistry, 1972 - ACS Publications
The rates of reaction of 4-chloro-3, 3-difluorobutanone-2 (1) and of l-chloro-2, 2-difluoropropane (2) toward sodium iodide in anhydrous acetone havebeen measured and compared to …
Number of citations: 7 pubs.acs.org
ME Mondejar, S Cignitti, J Abildskov, JM Woodley… - Fluid Phase …, 2017 - Elsevier
The increasingly restrictive regulations for substances with high ozone depletion and global warming potentials are driving the search for new sustainable fluids with low environmental …
Number of citations: 35 www.sciencedirect.com
CL Yaws - 2015 - books.google.com
Increased to include over 25,000 organic and inorganic compounds, The Yaws Handbook of Vapor Pressure: Antoine Coefficients, Second Edition delivers the most comprehensive …
Number of citations: 322 books.google.com
OR Boiling - cloudflare-ipfs.com
Chemical refrigerants are assigned an R number which is determined systematically according to molecular structure. Common refrigerants are frequently referred to as Freon (a …
Number of citations: 0 cloudflare-ipfs.com
A Khajeh, H Modarress - international journal of refrigeration, 2012 - Elsevier
In this work, quantitative structure-property relationship (QSPR) models for prediction of surface tension of 224 refrigerant compounds on the basis of their molecular structures were …
Number of citations: 23 www.sciencedirect.com
A Toropov, A Toropova - Journal of Molecular Structure: THEOCHEM, 2004 - Elsevier
Nearest Neighboring Code (NNC) of given vertex in molecular graph is a topological and chemical invariant. Numerical value of the NNC k of given kth vertex is mathematical function …
Number of citations: 16 www.sciencedirect.com
SC Basak, BD Gute, GD Grunwald - Croatica chemica acta, 1996 - hrcak.srce.hr
A molecular similarity measure has been used to estimate the normal boiling points of a set of 267 haloalkanes with 1-4 carbon atoms. Molecular similarity/dissimilarity was quantified in …
Number of citations: 45 hrcak.srce.hr
ET McBee - Industrial & Engineering Chemistry, 1947 - ACS Publications
PRIOR, to World WarII there was growing interest in fluo-rine chemistry and, because of numerous possible applications in the war effort, research and development in this field were …
Number of citations: 17 pubs.acs.org
P Elving, W Ligett - Industrial & Engineering Chemistry Analytical …, 1942 - ACS Publications
A method forthe analysis of organic fluoro com-pounds is presented. The procedure depends upon decomposition of the compound by heating with an alkali metalin an evacuated …
Number of citations: 45 pubs.acs.org

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